molecular formula C10H15Br2ClN2 B13398416 1-(3-Chlorophenyl)piperazine dihydrobromide

1-(3-Chlorophenyl)piperazine dihydrobromide

Cat. No.: B13398416
M. Wt: 358.50 g/mol
InChI Key: KCWAFUCNGJLPGI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)piperazine dihydrobromide is a chemical compound with the molecular formula C10H15Br2ClN2. It is a derivative of piperazine, where a 3-chlorophenyl group is attached to the nitrogen atom of the piperazine ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)piperazine dihydrobromide typically involves the reaction of 3-chloroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt .

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. For example, the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under specific temperature conditions can yield high-purity products suitable for industrial applications .

Chemical Reactions Analysis

1-(3-Chlorophenyl)piperazine dihydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chlorophenyl)piperazine dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)piperazine dihydrobromide involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2C serotonin receptor, modulating the activity of serotonin and influencing various physiological and behavioral responses. This interaction is crucial in understanding its effects on mood, appetite, and other central nervous system functions .

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperazine dihydrobromide can be compared with other similar compounds, such as:

  • 1-(2-Chlorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine

These compounds share a similar piperazine core structure but differ in the position and type of substituents on the phenyl ring. The unique positioning of the chlorine atom in this compound contributes to its distinct pharmacological profile and specific receptor interactions .

Properties

Molecular Formula

C10H15Br2ClN2

Molecular Weight

358.50 g/mol

IUPAC Name

1-(3-chlorophenyl)piperazine;dihydrobromide

InChI

InChI=1S/C10H13ClN2.2BrH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H

InChI Key

KCWAFUCNGJLPGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl.Br.Br

Origin of Product

United States

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